N-(2,5-二甲基苯基)-2-[[5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-4-(4-氟苯基)-1,2,4-三唑-3-基]硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
放射性药物开发
相关化学家族中的化合物已被探索其在放射性药物应用中的潜力,特别是在合成选择性放射性配体(如 DPA-714)用于正电子发射断层扫描 (PET) 成像转运蛋白 (18 kDa) 中。这一研究领域对于诊断和研究神经炎症过程非常重要,展示了该化合物在神经科学和医学诊断中的相关性 (Dollé et al., 2008).
抗菌活性
研究还调查了嘧啶-三唑衍生物的抗菌特性。这些化合物已被合成并针对选定的细菌和真菌菌株进行了评估,表明这些化学物质在开发新的抗菌剂中的潜力。这一研究方向对于解决人们对抗菌素耐药性的日益关注以及寻找新的治疗方案至关重要 (Majithiya & Bheshdadia, 2022).
化学结构和分子相互作用
相关的 2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构已被阐明,有助于理解分子构象和分子间相互作用。此类见解是药物设计的基础,可以预测化合物在生物系统中的行为并开发具有优化药理特性的化合物 (Subasri et al., 2016).
抗病毒和抗 COVID-19 应用
通过分子结构、NBO 分析和对接研究探索了潜在的抗病毒活性,尤其是对 COVID-19 的抗病毒活性。具有相似结构基序的化合物已显示出与 SARS-CoV-2 蛋白相互作用的希望,突出了它们在抗击大流行和满足对有效 COVID-19 治疗的迫切需求中的潜在作用 (Mary et al., 2020).
作用机制
Target of Action
F0648-0706, also known as K0706 , is a novel third-generation Tyrosine Kinase Inhibitor (TKI) that primarily targets the BCR-ABL1 isoforms . BCR-ABL1 is a fusion protein and an oncogenic tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .
Mode of Action
F0648-0706 acts by inhibiting the activity of BCR-ABL1 isoforms, including both wild-type and mutated forms . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, thereby exerting its anti-leukemic effects .
Biochemical Pathways
The primary biochemical pathway affected by F0648-0706 is the BCR-ABL1 signaling pathway . By inhibiting BCR-ABL1, F0648-0706 disrupts downstream signaling events that drive the growth and survival of leukemia cells .
Pharmacokinetics
The pharmacokinetic properties of F0648-0706 are currently under investigation. In a phase 1 trial, patients with CML or Ph+ ALL resistant and/or intolerant to ≥3 prior TKIs received escalating doses of K0706 capsules (single daily dose) in 28-day cycles . The study aimed to evaluate the safety and anti-leukemic activity of K0706, and determine the Maximum Tolerated Dose (MTD) .
Result of Action
The inhibition of BCR-ABL1 by F0648-0706 leads to the disruption of cancer cell proliferation and survival, resulting in anti-leukemic effects . In a phase 1 trial, K0706 showed promising results in patients who were resistant and/or intolerant to ≥3 prior TKIs .
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3S/c1-13-3-4-14(2)18(9-13)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-7-5-15(24)6-8-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKAPXPLXZFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。